molecular formula C8H19NO2Si B14137774 Trimethylsilyl butan-2-ylcarbamate CAS No. 89029-20-9

Trimethylsilyl butan-2-ylcarbamate

Cat. No.: B14137774
CAS No.: 89029-20-9
M. Wt: 189.33 g/mol
InChI Key: WDUGJVJPWZYLSL-UHFFFAOYSA-N
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Description

Trimethylsilyl butan-2-ylcarbamate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a butan-2-ylcarbamate moiety. This compound is notable for its applications in organic synthesis, particularly as a protecting group for alcohols and amines due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethylsilyl butan-2-ylcarbamate typically involves the reaction of butan-2-ylcarbamate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl butan-2-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product of reactions involving this compound is the deprotected alcohol or amine, depending on the specific reaction conditions employed .

Scientific Research Applications

Trimethylsilyl butan-2-ylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trimethylsilyl butan-2-ylcarbamate involves the formation of a stable silyl ether or silyl amine linkage, which protects the functional group from unwanted reactions. The trimethylsilyl group can be removed under mild acidic or basic conditions, regenerating the original functional group. This process is facilitated by the large size and electron-donating properties of the trimethylsilyl group, which stabilize the intermediate species formed during the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethylsilyl butan-2-ylcarbamate is unique due to its specific combination of stability and ease of removal, making it particularly useful in complex organic syntheses where selective protection and deprotection are required. Its ability to form stable silyl ethers and amines under mild conditions sets it apart from other protecting groups .

Properties

CAS No.

89029-20-9

Molecular Formula

C8H19NO2Si

Molecular Weight

189.33 g/mol

IUPAC Name

trimethylsilyl N-butan-2-ylcarbamate

InChI

InChI=1S/C8H19NO2Si/c1-6-7(2)9-8(10)11-12(3,4)5/h7H,6H2,1-5H3,(H,9,10)

InChI Key

WDUGJVJPWZYLSL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)O[Si](C)(C)C

Origin of Product

United States

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